molecular formula C25H19ClFN3O4 B2772356 Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate CAS No. 941877-19-6

Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B2772356
CAS No.: 941877-19-6
M. Wt: 479.89
InChI Key: ZJMICHAXZZYAJM-UHFFFAOYSA-N
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Description

Ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C25H19ClFN3O4 . This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a chloro and fluoro-substituted phenyl group, an ethyl ester, and an amide linkage. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate isocyanate to form the quinazolinone core.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the quinazolinone derivative with an appropriate acyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chloro and fluoro substituents can be replaced with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

Ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate can be compared with other quinazolinone derivatives, such as:

    Gefitinib: A quinazolinone derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazolinone derivative with similar anticancer properties.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

The uniqueness of Ethyl 3-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate lies in its specific substitution pattern and its potential for selective inhibition of certain enzymes, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

ethyl 3-[[2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O4/c1-2-34-24(32)15-6-5-7-17(12-15)28-22(31)14-30-21-11-10-16(26)13-19(21)23(29-25(30)33)18-8-3-4-9-20(18)27/h3-13H,2,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMICHAXZZYAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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